Cas no 1396580-59-8 (N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide)

N-(6-Methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a heterocyclic compound featuring both pyrimidine and quinazolinone moieties, offering potential applications in medicinal chemistry and pharmaceutical research. Its structure suggests utility as a scaffold for kinase inhibitors or other biologically active agents, given the presence of hydrogen-bond acceptors and aromatic systems. The methoxypyrimidine group enhances solubility and bioavailability, while the quinazolinone core provides a rigid framework for target binding. This compound may serve as an intermediate in synthesizing more complex molecules with tailored pharmacological properties. Its well-defined chemical structure allows for precise modifications, making it a valuable candidate for drug discovery and development programs.
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide structure
1396580-59-8 structure
商品名:N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
CAS番号:1396580-59-8
MF:C15H13N5O3
メガワット:311.295422315598
CID:5400538

N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(6-methoxypyrimidin-4-yl)-2-(4-oxoquinazolin-3-yl)acetamide
    • N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
    • インチ: 1S/C15H13N5O3/c1-23-14-6-12(16-8-17-14)19-13(21)7-20-9-18-11-5-3-2-4-10(11)15(20)22/h2-6,8-9H,7H2,1H3,(H,16,17,19,21)
    • InChIKey: KWVSSHDCKNDWFB-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC(OC)=NC=N1)(=O)CN1C(=O)C2=C(N=C1)C=CC=C2

N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6262-1282-75mg
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
1396580-59-8
75mg
$208.0 2023-09-09
Life Chemicals
F6262-1282-2μmol
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
1396580-59-8
2μmol
$57.0 2023-09-09
Life Chemicals
F6262-1282-4mg
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
1396580-59-8
4mg
$66.0 2023-09-09
Life Chemicals
F6262-1282-15mg
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
1396580-59-8
15mg
$89.0 2023-09-09
Life Chemicals
F6262-1282-50mg
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
1396580-59-8
50mg
$160.0 2023-09-09
Life Chemicals
F6262-1282-2mg
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
1396580-59-8
2mg
$59.0 2023-09-09
Life Chemicals
F6262-1282-40mg
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
1396580-59-8
40mg
$140.0 2023-09-09
Life Chemicals
F6262-1282-1mg
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
1396580-59-8
1mg
$54.0 2023-09-09
Life Chemicals
F6262-1282-100mg
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
1396580-59-8
100mg
$248.0 2023-09-09
Life Chemicals
F6262-1282-25mg
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
1396580-59-8
25mg
$109.0 2023-09-09

N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide 関連文献

N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamideに関する追加情報

N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide (CAS No. 1396580-59-8): A Comprehensive Overview

N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide (CAS No. 1396580-59-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its chemical name, is a member of the quinazoline family and has been extensively studied for its potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases.

The structure of N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is characterized by a central quinazoline core, which is a common scaffold in many bioactive molecules. The presence of the methoxy group on the pyrimidine ring and the acetamide moiety attached to the quinazoline ring contributes to its unique pharmacological properties. These structural features have been shown to enhance the compound's ability to interact with specific biological targets, making it a promising candidate for drug development.

Recent studies have highlighted the potential of N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide as an inhibitor of protein kinases, particularly those involved in cell proliferation and survival pathways. Protein kinases are key regulators of cellular processes such as cell cycle progression, apoptosis, and signal transduction. By inhibiting these kinases, N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide can effectively disrupt the growth and survival of cancer cells.

In preclinical studies, N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide has demonstrated potent antitumor activity against various cancer cell lines, including those derived from breast cancer, lung cancer, and colorectal cancer. The compound has been shown to induce cell cycle arrest and apoptosis in these cells, suggesting its potential as a therapeutic agent for these types of cancers.

Beyond its antitumor properties, N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response involving multiple signaling pathways and mediators. The compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key players in chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide has been extensively studied to ensure its suitability for clinical use. Preclinical data indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, making it suitable for once-daily dosing regimens.

Toxicity studies have also been conducted to assess the safety profile of N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide. These studies have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. The most common adverse effects observed were mild gastrointestinal symptoms such as nausea and diarrhea, which were generally manageable with supportive care.

Clinical trials are currently underway to evaluate the efficacy and safety of N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide in human subjects. Early phase I trials have demonstrated promising results, with significant tumor responses observed in patients with advanced solid tumors. These findings have paved the way for further clinical development and larger-scale trials.

In conclusion, N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,-3-

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.